Tert-butyl 5-aminothiophene-2-carboxylate
Overview
Description
Tert-butyl 5-aminothiophene-2-carboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-aminothiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction or through direct amination reactions.
Esterification: The carboxyl group is esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
Tert-butyl 5-aminothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of organic semiconductors, corrosion inhibitors, and other materials.
Mechanism of Action
The mechanism of action of tert-butyl 5-aminothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity by providing steric hindrance and affecting the electronic properties of the molecule.
Comparison with Similar Compounds
Tert-butyl 2-aminophenylcarbamate: Another compound with a tert-butyl group and an amino functionality, used in different contexts such as anti-inflammatory agents.
Tert-butyl 5-aminothiophene-2-carboxamide: Similar structure but with an amide group instead of an ester, which can influence its reactivity and applications.
Uniqueness: Tert-butyl 5-aminothiophene-2-carboxylate is unique due to the combination of the thiophene ring, amino group, and tert-butyl ester. This combination provides a balance of reactivity and stability, making it versatile for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 5-aminothiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-9(2,3)12-8(11)6-4-5-7(10)13-6/h4-5H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGIKGJDHZJMTE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(S1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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